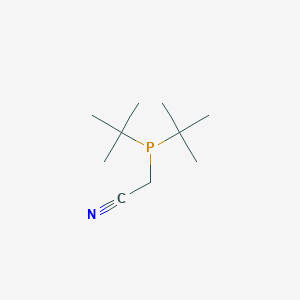
(Di-tert-butylphosphanyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Di-tert-butylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Di-tert-butylphosphanyl)acetonitrile typically involves the reaction of di-tert-butylphosphine with acetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the deprotonation of acetonitrile, followed by nucleophilic attack on the phosphine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Di-tert-butylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphorus-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of new organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
(Di-tert-butylphosphanyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of (Di-tert-butylphosphanyl)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The nitrile group can undergo various transformations, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Di-tert-butylphosphanyl)acetonitrile include:
Di-tert-butylphosphine: A related phosphine compound with similar reactivity.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Di-tert-butylphosphanyl derivatives: Various derivatives with different substituents on the phosphanyl group.
Uniqueness
This compound is unique due to the combination of the phosphanyl and nitrile groups, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
58309-94-7 |
|---|---|
Molekularformel |
C10H20NP |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
2-ditert-butylphosphanylacetonitrile |
InChI |
InChI=1S/C10H20NP/c1-9(2,3)12(8-7-11)10(4,5)6/h8H2,1-6H3 |
InChI-Schlüssel |
DLJOZUCDEKWNID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















